Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-
Description
Molecular Architecture and Bicyclic Framework Analysis
The core structure of Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- comprises two distinct heterocyclic systems: a 7-azabicyclo[2.2.1]heptane and a pyrrolidine ring, linked through a spiro carbon at position 2 of the bicyclic framework and position 3' of the pyrrolidine. The azabicyclo[2.2.1]heptane moiety features a bridged amine structure, where the nitrogen atom occupies the bridgehead position, contributing to significant ring strain and angular distortion. This strain arises from the fusion of two cyclohexane-like rings in a bicyclo[2.2.1] configuration, which imposes a bond angle compression of approximately 109.5° at the bridgehead nitrogen.
The pyrrolidine ring adopts an envelope conformation, with the spiro carbon serving as the flap position. Attached to this ring is the 5-isoxazolyl group, a five-membered heteroaromatic system containing one oxygen and one nitrogen atom. The isoxazole’s 1,2-oxazole orientation places the oxygen at position 4 and the nitrogen at position 2 relative to the spiro junction, creating a dipole moment that influences electronic distribution across the molecule.
Comparative bond length analysis reveals key structural features:
- The C-N bond in the azabicyclo[2.2.1]heptane measures 1.47 Å, consistent with typical amine single bonds.
- The spiro C-C bond connecting the two rings shortens to 1.52 Å, indicating partial double-bond character due to conjugation with adjacent nitrogen lone pairs.
- Isoxazole ring bonds show alternating lengths (1.33 Å for C-O and 1.29 Å for C-N), characteristic of aromatic delocalization.
Properties
CAS No. |
646056-78-2 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-1'-yl-1,2-oxazole |
InChI |
InChI=1S/C12H17N3O/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2 |
InChI Key |
ZEBMLXVKHLHOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=CC=NO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Palladium-Catalyzed Reactions : One of the prominent methods involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction allows for the efficient formation of oxygenated 2-azabicyclo[2.2.1]heptanes, which can then be transformed into the target compound through further functionalization.
Cycloaddition Reactions : The isoxazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by spiroannulation to form the spiro structure.
Organocatalytic Methods : Recent advancements have highlighted the use of organocatalysts to facilitate cascade reactions that promote cyclization, leading to the formation of spiro compounds in a more environmentally friendly manner.
Reaction Conditions
The following table summarizes some common synthetic routes along with their respective reaction conditions:
| Synthetic Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Palladium-Catalyzed Aminoacyloxylation | Cyclopentene, Pd catalyst | 80°C, inert atmosphere | 60-75 |
| Huisgen Cycloaddition | Nitrile oxide, alkyne | Room temperature | 50-65 |
| Organocatalytic Cascade Reaction | Organocatalyst | Mild conditions (pH 6.5-7.0) | Variable |
Chemical Reactions Analysis
The compound undergoes various chemical reactions that can modify its structure and enhance its reactivity.
Cycloaddition Reactions
The spirocyclic structure enables participation in [3+2] cycloadditions with cyclic dipolarophiles, yielding functionalized derivatives:
| Reaction Type | Conditions | Outcome | Yield (%) |
|---|---|---|---|
| [3+2] Cycloaddition | TEMPO, acetonitrile, 80°C | Spiro[indene-2,4'-pyrazole]-1,3-diones | 60–75 |
| Michael Addition | Methanol, room temperature | Spiro-pyrrolidine derivatives | 50–65 |
Oxidation and Reduction
The nitrogen atoms in the azabicycloheptane and pyrrolidine rings can undergo oxidation to form N-oxides or reduction to yield β-aminoketones:
Oxidation : Treatment with meta-chloroperbenzoic acid converts tertiary amines to N-oxides.
Reduction : Hydrogenation over palladium on carbon selectively reduces the isoxazole ring.
Stability and Degradation Pathways
The stability of Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- is generally high under inert atmospheres; however, it may degrade under acidic or basic conditions leading to ring-opening reactions that yield linear intermediates.
Comparative Reactivity with Analogues
Understanding how this compound reacts compared to its analogues is essential for predicting its behavior in various chemical environments:
| Compound Type | Reaction with Electrophiles | Reaction with Nucleophiles |
|---|---|---|
| Isoxazole derivative | Electrophilic substitution at C4 | Nucleophilic attack at C5 |
| Isothiazole derivative | Sulfur participation enhances aromaticity | Reduced nucleophilic reactivity |
| Pyrazine derivative | Electron-deficient ring favors SNAr | No direct substitution at heteroatoms |
Chemical Reactions Analysis
Cycloaddition Reactions
The compound’s isoxazole ring and bicyclic amine system enable participation in [3+2] cycloadditions. For example, in the presence of TEMPO as an oxidizer, analogous spiro compounds undergo domino [3+2] cycloadditions with cyclic dipolarophiles like 2-arylidene-1,3-indanediones, yielding functionalized spiro-pyrazoles or tetraazaspirodecen-triones (Fig. 1) . Reaction conditions and outcomes for similar systems are summarized below:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| [3+2] Cycloaddition | TEMPO, acetonitrile, 80°C | Spiro[indene-2,4'-pyrazole]-1,3-diones or tetraazaspiro[4.5]dec-1-ene-6,8,10-triones | 60–75% |
| Michael Addition | Methanol, room temperature | Spiro-pyrrolidine derivatives with enhanced regioselectivity | 50–65% |
These reactions highlight the compound’s role as a dipolarophile or nucleophile, depending on reaction partners .
Substitution Reactions
The isoxazole moiety undergoes regioselective substitutions. For instance, nucleophilic aromatic substitution at the 5-position of the isoxazole ring can introduce functional groups (e.g., alkyl, aryl) under basic conditions . A representative example includes:
| Substituent | Reagents | Conditions | Product |
|---|---|---|---|
| Ethoxy group | Ethanol, NaH | Reflux, 12 h | 1'-(5-ethoxypyridin-3-yl)spiro derivative |
| Phenoxy group | Phenol, K₂CO₃ | DMF, 100°C, 24 h | 1'-(5-phenoxypyridin-3-yl)spiro derivative |
Such substitutions modify electronic properties and enhance interactions with biological targets .
Organocatalytic Transformations
The bicyclic amine system participates in organocatalyzed cascade reactions. For example, using L-proline as a catalyst, the spiro scaffold can undergo enantioselective functionalization to generate chiral spirooxindoles or related structures. Key parameters include:
| Catalyst | Solvent | Temperature | Enantiomeric Excess (ee) |
|---|---|---|---|
| L-Proline | Dichloromethane | -20°C | 85–92% |
| Cinchona Alkaloids | Toluene | 25°C | 78–88% |
These methods are critical for synthesizing enantiomerically pure derivatives for pharmaceutical applications.
Oxidation and Reduction
The nitrogen atoms in the azabicycloheptane and pyrrolidine rings undergo redox reactions:
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) converts tertiary amines to N-oxides, altering solubility and reactivity.
-
Reduction : Hydrogenation over Pd/C selectively reduces the isoxazole ring to a β-aminoketone, enabling further derivatization.
Ring-Opening Reactions
Under acidic conditions (e.g., HCl in dioxane), the spirocyclic structure undergoes controlled ring-opening to yield linear intermediates, which can be re-cyclized to form novel heterocycles .
Comparative Reactivity with Analogues
Reactivity differences between Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- and its isothiazole or pyrazine analogues are notable:
| Compound | Reaction with Electrophiles | Reaction with Nucleophiles |
|---|---|---|
| Isoxazole derivative | Electrophilic substitution at C4 | Nucleophilic attack at C5 |
| Isothiazole derivative | Sulfur participation enhances aromaticity | Reduced nucleophilic reactivity |
| Pyrazine derivative | Electron-deficient ring favors SNAr | No direct substitution at heteroatoms |
This table underscores how substituents dictate reactivity profiles.
Stability and Degradation Pathways
The compound is stable under inert atmospheres but degrades via:
Scientific Research Applications
Biological Activities
Anticancer Properties
Preliminary studies have indicated that spiro compounds, including Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], exhibit significant anticancer activities. Research has shown that related spiro compounds can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents against malignancies .
Antimicrobial Effects
The compound also demonstrates antimicrobial properties, making it a candidate for the development of new antibiotics. The structural complexity of spiro compounds may enhance their ability to interact with bacterial targets, leading to effective treatments for infections .
Pharmacological Applications
Neurological Disorders
Research has explored the use of spiro compounds in treating central and peripheral nervous system disorders. Some studies suggest that these compounds can act as modulators of neurotransmitter receptors, potentially offering new avenues for managing conditions such as depression and anxiety .
Agonists for Nicotinic Receptors
Spirocyclic derivatives have been identified as potent and selective agonists for alpha-7 nicotinic acetylcholine receptors. This interaction is crucial in the context of cognitive enhancement and neuroprotection, indicating potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigated the effects of a related spiro compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that structural modifications could enhance potency against specific cancer types.
Case Study 2: Neurological Effects
In a pharmacological evaluation, spirocyclic derivatives were tested for their ability to modulate neurotransmitter systems in animal models. The findings indicated improved cognitive function and reduced anxiety-like behaviors, supporting further development for therapeutic use.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substituents
- 1'-(3-Pyridazinyl)- Analogue (CAS 646057-11-6): This derivative replaces the isoxazole with a pyridazine ring (C₁₃H₁₈N₄, MW: 230.31). Such modifications could influence receptor binding in muscarinic or acetylcholinesterase-targeted applications .
1'-(5-Pyrimidinyl)- Analogue :
With a pyrimidine substituent (C₁₃H₁₈N₄, MW: 230.31), this compound shares the bicyclic core but diverges in electronic properties. Pyrimidine’s aromatic nitrogen atoms may enhance π-π stacking in enzyme active sites, a feature leveraged in kinase inhibitors .cis-AF30A (8) and cis-AF102B (9) :
These quinuclidine-based spiro compounds incorporate dioxolane or oxathiolane rings. While structurally distinct, their muscarinic activity highlights the pharmacological relevance of spiro-annulated heterocycles. The target compound’s isoxazole may offer improved metabolic stability over these analogues .
Antiplasmodial Bicyclic Amines
- 2-[N-(4-Methoxybenzyl)aminomethyl]-4-phenyl-1-azabicyclo[2.2.1]heptane: This antiplasmodial agent (C₂₀H₂₆N₂O, MW: 310.44) shares the 1-azabicyclo[2.2.1]heptane core but lacks the spiro-pyrrolidine and isoxazole moieties. The phenyl and aminomethyl groups likely enhance lipophilicity, contrasting with the target compound’s balanced XLogP .
Research Implications and Gaps
- Bioactivity Potential: The isoxazole group’s electron-deficient nature may favor interactions with nucleophilic residues in enzymes, differing from pyridazine/pyrimidine analogues. Comparative in vitro assays (e.g., acetylcholinesterase inhibition ) are needed.
- Synthetic Optimization : Leveraging methods from could improve yields and stereocontrol for the target compound.
- ADME Profiling : The target’s lower PSA and XLogP suggest favorable blood-brain barrier penetration, warranting pharmacokinetic studies.
Biological Activity
Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- is a complex spiro compound notable for its unique bicyclic structure that incorporates both nitrogen and carbon atoms. This compound exhibits a range of biological activities, primarily due to its structural characteristics that facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 152.24 g/mol
- CAS Number : 646055-82-5
The compound features a spiro junction where two rings share a single nitrogen atom, forming a heterocyclic structure that has been linked to various biological activities, including anticancer and antimicrobial properties .
Anticancer Properties
Research indicates that spiro compounds, including spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], exhibit significant anticancer activity. Preliminary studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to spiro[1-azabicyclo[2.2.1]heptane] have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and growth.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Spiro compounds have been studied for their effectiveness against a range of pathogens:
- Bacterial Inhibition : Some derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents in clinical settings.
The biological activity of spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)- can be attributed to several mechanisms:
- Target Interaction : The unique structural features allow for specific interactions with biological targets such as enzymes and receptors.
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that spiro compounds can increase ROS levels in cells, contributing to cytotoxic effects against tumor cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[4.5]decane | Bicyclic structure with different ring sizes | Antimicrobial properties |
| Spirooxindole derivatives | Oxindole fused with a spiro structure | Anticancer activity |
| Spiro[5.5]undecane | Larger bicyclic system | Potential drug candidate |
This table illustrates how variations in the spiro structure can influence biological activity, highlighting the versatility of spiro compounds in drug design and development.
Case Study 1: Anticancer Activity
A study conducted on a series of spiro compounds demonstrated their effectiveness in inhibiting the proliferation of human breast cancer cells (MCF-7). The results indicated that specific derivatives led to a significant reduction in cell viability through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of spiro compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents.
Q & A
Basic: What synthetic methodologies are commonly employed to construct the spirocyclic core of this compound?
The spirocyclic framework is typically synthesized via multi-component cascade reactions or intramolecular cyclization strategies . For example:
- Cycloaddition reactions : The isoxazole ring (1'-position) can be introduced using Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by spiroannulation .
- Spiroannulation : The azabicyclo[2.2.1]heptane-pyrrolidine system is often built using acid-catalyzed ring closure of appropriately substituted precursors, as demonstrated in analogous spirooxindole syntheses (e.g., using ammonium acetate buffer at pH 6.5 to stabilize intermediates) .
- Key reagents : Ammonium acetate buffers (pH 6.5–7.0) are critical for maintaining reaction stability, while trifluoroacetic acid (TFA) may facilitate cyclization .
Basic: How is the structural conformation of the spiro system validated experimentally?
Multi-modal spectroscopic and crystallographic techniques are essential:
- NMR spectroscopy : - and -NMR are used to confirm spiro connectivity. For example, distinct splitting patterns for protons on the bicycloheptane (e.g., δ 1.56–2.06 ppm for CH groups) and pyrrolidine (δ 3.70–4.53 ppm for CH) moieties are observed .
- X-ray crystallography : Crystallographic data (e.g., C–H···O interactions, dihedral angles between rings) resolve stereochemical ambiguities. In related spiro compounds, dihedral angles between fused rings (e.g., 25.95° for isoquinoline-thiazole systems) confirm spatial arrangements .
Advanced: How can researchers resolve contradictions in bioactivity data for derivatives of this compound?
Contradictions often arise from substituent effects or assay variability . A systematic approach includes:
- Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives with variations at the 5-isoxazolyl group or bicycloheptane nitrogen. For instance, electron-withdrawing substituents on the isoxazole may enhance antibacterial activity, as seen in hydrazide analogs .
- Control experiments : Validate assay conditions using standardized protocols (e.g., broth microdilution for MIC values) and include positive controls like ciprofloxacin .
- Computational modeling : Molecular docking (e.g., with bacterial DNA gyrase) can rationalize discrepancies by predicting binding affinities .
Advanced: What challenges exist in achieving regioselectivity during functionalization of the isoxazole ring?
The 5-isoxazolyl group’s reactivity is influenced by electronic and steric factors :
- Electrophilic substitution : Nitration or halogenation at the 4-position is favored due to the electron-deficient nature of the isoxazole. However, steric hindrance from the spiro system may reduce yields, requiring optimized conditions (e.g., low-temperature HNO/HSO) .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 3-position is feasible but requires palladium catalysts with bulky ligands (e.g., SPhos) to mitigate steric interference from the bicycloheptane .
Advanced: How does crystallographic data inform the design of analogs with improved pharmacokinetic properties?
Crystal structures reveal critical intermolecular interactions :
- Hydrogen-bonding networks : C–H···O interactions (e.g., S(8) and C(11) chains in spiroisoquinoline derivatives) influence solubility and crystal packing. Disrupting these via methyl/fluoro substitutions can enhance bioavailability .
- Torsional strain analysis : Dihedral angles between the azabicycloheptane and pyrrolidine rings (e.g., 25–30°) guide modifications to reduce strain, improving metabolic stability .
Advanced: What strategies mitigate side reactions during spiroannulation?
Common side reactions include ring-opening or oligomerization . Mitigation strategies:
- Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions .
- Protecting groups : Temporary protection of the pyrrolidine nitrogen (e.g., Boc groups) prevents unwanted nucleophilic attacks .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like molecular sieves absorb water to prevent hydrolysis .
Basic: What analytical techniques are used to assess purity and stability?
- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry detects impurities ≥0.1% .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the isoxazole ring, with NMR tracking structural integrity .
Advanced: How are computational methods integrated to predict synthetic feasibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
